4,4'-Stilbenedicarboxamidine, 2-hydroxy-

描述

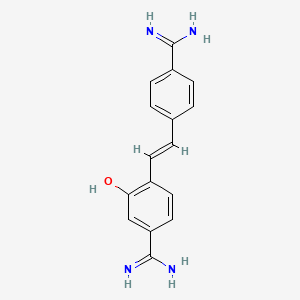

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-[2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21/h1-9,21H,(H3,17,18)(H3,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUESWZZJYCLFNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023136 |

Source

|

| Record name | Hydroxystilbamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-99-8 |

Source

|

| Record name | Hydroxystilbamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxystilbamidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxystilbamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Structural Modifications for Research Applications

Chemical Synthesis Pathways of Hydroxystilbamidine and its Analogs

The synthesis of stilbene (B7821643) derivatives, including hydroxystilbamidine, involves various established organic reactions, with a focus on achieving desired stereochemistry and incorporating specific functional groups.

Stilbene, characterized by a 1,2-diphenylethene core, exists in both E (trans) and Z (cis) isomeric forms, with the E-isomer generally being more thermodynamically stable and often exhibiting more potent biological activity. nih.govwikipedia.org Several synthetic routes are commonly employed for the preparation of stilbene derivatives:

Wittig Reaction: This widely used olefination reaction is effective for synthesizing E-stilbenes, often achieving high selectivity (e.g., 99:1 E/Z ratio). It involves the reaction of a phosphonium (B103445) ylide with an aldehyde. nih.govajrconline.org Variations of the Wittig reaction, such as the Horner–Wadsworth–Emmons reaction, can also provide high E-selectivity and improved yields. nih.gov

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction, typically between a terminal alkyne and an aryl halide, can be utilized to form alkynes that can then be reduced to yield Z-stilbenes. nih.gov

Mizoroki–Heck Reaction: Another palladium-catalyzed cross-coupling reaction, the Mizoroki–Heck reaction, involves the coupling of an aryl halide with an alkene to form a new carbon-carbon bond, providing a route to various stilbene structures. nih.gov

One-Pot Approaches: Recent advancements include one-pot synthetic methods, such as those employing a rhodium-based catalyst for the aerobic alkenylation of arenes via C-H activation. These methods offer advantages in terms of efficiency and reduced waste generation by eliminating the need for pre-functionalized substrates. virginia.edu

Reaction with Phenyl Acetic Acid: Stilbenes can also be synthesized by reacting phenyl acetic acid with different aldehydes, followed by further modifications. ajrconline.org

General Cross-Coupling Reactions: A broader category of carbon-carbon coupling reactions, often employing transition metal catalysts or metal-free conditions, are also significant in the synthesis of stilbene and its derivatives. rsc.org

Hydroxystilbamidine itself is a notable fluorescent dye, widely utilized as a retrograde neuronal tracer and a histochemical stain. wikipedia.orgabcam.cn Its utility as a research probe stems from its ability to bind to nucleic acids and exhibit distinct fluorescence characteristics. abcam.cnstratech.co.ukthermofisher.com

Specific modifications to hydroxystilbamidine and its analogs are often aimed at enhancing these inherent probe properties:

Fluorescence Enhancement and Spectral Tuning: Modifications can be introduced to improve the quantum yield, brightness, and photostability of the dye, or to shift its excitation and emission wavelengths for multi-color imaging applications. Hydroxystilbamidine, for instance, shows dual emission at approximately 450 nm and 600 nm when free at pH 5, with the red-fluorescent component disappearing upon binding to RNA but remaining when bound to DNA, allowing for nucleic acid discrimination. stratech.co.ukthermofisher.com

Target Specificity: Alterations to the molecular structure can be designed to increase the affinity for specific nucleic acid sequences (e.g., AT-rich regions) or to differentiate between DNA and RNA more effectively. The phenolic hydroxyl group in hydroxystilbamidine is believed to play a crucial role in its specific binding to DNA. nih.gov

Cellular Permeability and Localization: Modifications can influence how effectively the probe enters cells or targets specific subcellular compartments, which is crucial for live-cell imaging and in situ studies.

Conjugation to Biomolecules: Analogs can be designed with reactive handles for conjugation to antibodies, peptides, or nanoparticles, enabling targeted delivery and multi-modal imaging.

Molecular and Cellular Mechanisms of Interaction

Nucleic Acid Binding Dynamics and Specificity

Hydroxystilbamidine is a cationic dye known for its ability to bind to nucleic acids, a characteristic that underpins its use as a fluorescent stain in histochemistry and as a neuronal tracer. aatbio.comnih.govwikipedia.orgnih.gov The interaction is notable for its specificity and the distinct photophysical changes that occur upon binding. This compound serves as a valuable tool for probing the structure and conformation of nucleic acids. thermofisher.comnih.gov

The binding of hydroxystilbamidine to DNA has been characterized through various biophysical methods, including fluorescence spectroscopy, sedimentation, and dialysis experiments. nih.gov These studies have revealed a specific mode of interaction that does not involve intercalation between the base pairs. nih.govnih.govthermofisher.comnih.gov

Hydroxystilbamidine binds to the minor groove of the DNA double helix. nih.govnih.gov This non-intercalating mechanism means the molecule fits within the groove of the DNA structure rather than inserting itself between the stacked base pairs, a process typical of classical intercalating agents like ethidium (B1194527) bromide. nih.govnih.govthermofisher.comoup.com The geometry of the hydroxystilbamidine molecule allows it to situate itself in the small groove, likely positioned astride the two complementary strands. nih.gov This mode of binding is crucial to its function as a structural probe and accounts for its specific fluorescence properties upon interaction with DNA. thermofisher.comcaymanchem.com

A defining characteristic of hydroxystilbamidine's interaction with DNA is its strong preference for adenine-thymine (A-T) rich sequences. thermofisher.comnih.govnih.govasm.org Research indicates that the dye selectively binds to the A-T rich regions within the minor groove. nih.gov The fluorescence enhancement of the dye upon binding is directly related to the A-T content; one study noted the enhancement is proportional to the square of the A-T base-pair content. thermofisher.com Binding isotherms have identified a high-affinity binding site that corresponds to regions with three adjacent A-T pairs. nih.gov This specificity is thought to be influenced by the phenolic hydroxyl group of the molecule. nih.gov

While hydroxystilbamidine does not intercalate, its binding is not without consequence to the DNA structure. The interaction slightly distorts the helical conformation of the DNA. nih.gov Studies suggest that the axis of the bound dye molecule forms an angle of approximately 47 degrees with the helix axis. nih.gov Such binding, even without intercalation, can induce changes in the physical properties of the DNA, such as its viscosity. oup.com Because of its ability to bind and report on structural details, hydroxystilbamidine is considered a useful tool for assessing the accessibility and conformation of the DNA minor groove. thermofisher.comnih.gov

Table 1: Summary of Hydroxystilbamidine-DNA Interaction Characteristics

| Characteristic | Description | References |

|---|---|---|

| Binding Site | Minor groove of the DNA double helix. | nih.govnih.gov |

| Mechanism | Non-intercalating. | nih.govnih.govthermofisher.comnih.gov |

| Sequence Specificity | Preferential binding to Adenine-Thymine (A-T) rich regions. | thermofisher.comnih.govnih.gov |

| High-Affinity Site | Corresponds to three adjacent A-T base pairs. | nih.gov |

| Conformational Effect | Causes a slight distortion of the DNA helical structure. | nih.gov |

| Binding Stoichiometry | One bound dye molecule excludes four base pairs. | nih.gov |

| Thermodynamics | The free energy of binding for the high-affinity site is almost purely entropic. | nih.gov |

Hydroxystilbamidine also binds to Ribonucleic Acid (RNA), a property that contributes to its biological effects, such as the inhibition of cellular ribonucleases. nih.govnih.govdrugbank.com Its interaction with RNA, however, is distinct from its binding to DNA, particularly concerning the resulting fluorescence emission. aatbio.comwikipedia.orgcaymanchem.com

The most significant difference in how hydroxystilbamidine interacts with DNA versus RNA is reflected in its fluorescence emission profile. thermofisher.comabcam.comabcam.co.jp When bound to DNA, the dye exhibits dual emission, with fluorescence observed at approximately 450 nm and 600 nm. thermofisher.comcaymanchem.com In contrast, when hydroxystilbamidine binds to RNA, the red-fluorescent component (around 600 nm) is absent, and only the blue fluorescence (around 450 nm) is observed. thermofisher.comcaymanchem.com This differential fluorescence allows for the potential discrimination between DNA and RNA in cellular staining applications. aatbio.comthermofisher.com

Table 2: Comparative Fluorescence Emission of Hydroxystilbamidine Bound to Nucleic Acids

| Nucleic Acid Target | Excitation Max (nm) | Emission Max (nm) | Key Distinction | References |

|---|---|---|---|---|

| Deoxyribonucleic Acid (DNA) | ~360 | ~450 and ~600 | Exhibits dual emission, including a red-fluorescent component. | thermofisher.comcaymanchem.cominterchim.fr |

| Ribonucleic Acid (RNA) | ~360 | ~450 | Emits only in the blue region; the red-fluorescent component is absent. | thermofisher.comcaymanchem.com |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 7-amino-actinomycin D |

| Actinomycin D |

| Ethidium bromide |

| Hydroxystilbamidine |

| Isethionic Acid |

| Netropsin |

| Propidium (B1200493) iodide |

Mode of Interaction with Ribonucleic Acid (RNA)

Interaction with Polynucleotides

Hydroxystilbamidine is a cationic dye known for its significant affinity for nucleic acids, binding to both deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). nih.govresearchgate.net The primary mode of interaction is non-intercalative, meaning the molecule does not insert itself between the base pairs of the DNA double helix. nih.govnih.gov Instead, research indicates that hydroxystilbamidine binds to the minor groove of the DNA helix. nih.gov

Binding studies using sedimentation, dialysis, and fluorescence measurements have revealed complex binding isotherms, suggesting the presence of at least two distinct types of binding sites on DNA. nih.gov The first set of sites is characterized by a high binding constant and a notable specificity for adenine-thymine (A-T) rich regions. nih.gov When a hydroxystilbamidine molecule occupies this high-affinity site, it is proposed to cover approximately four base pairs. nih.gov The interaction at this site involves the formation of two ion-pairs and is driven primarily by entropy. nih.gov The molecule is thought to lie within the small groove, positioned across the two complementary strands, which may cause a slight distortion of the helical structure. nih.gov The phenolic hydroxyl group of hydroxystilbamidine is believed to play a crucial role in this specific binding. nih.gov The second class of binding sites does not exhibit base specificity and involves the formation of only a single ion-pair. nih.gov

This ability to bind to polynucleotides is fundamental to many of its biological effects and applications in molecular biology and histochemistry. nih.govresearchgate.net

Differential Fluorescence Emission Profiles Upon Nucleic Acid Binding

A key characteristic of hydroxystilbamidine is its distinctive and variable fluorescence upon binding to nucleic acids. wikipedia.org This property allows it to be used as a probe to distinguish between DNA and RNA and to investigate nucleic acid conformation. researchgate.netabcam.cncaymanchem.com The spectral properties are highly dependent on the molecular environment, including the type of nucleic acid it is bound to and the ambient pH. abcam.cnbio-techne.comthermofisher.com

When not bound to nucleic acids, the free dye has different spectral properties. However, upon binding to DNA, hydroxystilbamidine typically exhibits an excitation maximum around 360 nm and displays dual emission peaks. caymanchem.cominterchim.fr It shows a strong blue fluorescence around 450 nm and another emission peak in the orange-to-red range, at approximately 600-625 nm. nih.govcaymanchem.com In stark contrast, when bound to RNA, only the blue emission peak at ~450 nm is observed; the red-fluorescent component is absent. caymanchem.comthermofisher.com This differential emission provides a direct method for discriminating between DNA and RNA in cellular preparations. thermofisher.com

Furthermore, the fluorescence enhancement upon binding to DNA is not uniform and is proportional to the square of the A-T base-pair content. thermofisher.com This results in varied fluorescence profiles depending on the DNA sequence; for instance, it fluoresces differently when bound to calf thymus DNA compared to the synthetic polynucleotide poly(d(AT)). thermofisher.comstratech.co.uk The pH of the surrounding buffer also modulates the emission color. In tissue sections processed with a neutral pH buffer, a gold-colored emission is typical, whereas an acidic buffer (e.g., pH 3.3) results in a blue emission. abcam.cnbio-techne.com

Table 1: Spectral Properties of Hydroxystilbamidine

| Condition | Excitation Max (nm) | Emission Max (nm) | Observed Color |

| Bound to DNA | ~360 | ~450 and ~600-625 | Blue and Orange/Red |

| Bound to RNA | ~360 | ~450 | Blue |

| In Tissue (Neutral pH) | ~323 | ~620 | Gold |

| In Tissue (Acidic pH) | ~323 | Varies | Blue |

Enzymatic Inhibition and Cellular Process Modulation

Potent Inhibition of Cellular Ribonucleases (RNases)

Hydroxystilbamidine is recognized as a potent inhibitor of cellular ribonucleases (RNases). nih.govdrugbank.comrupress.orgadooq.combioscience.co.uk RNases are ubiquitous enzymes that degrade RNA, and their activity can be a significant challenge during the isolation and analysis of RNA from biological samples. The inhibitory action of hydroxystilbamidine is a direct consequence of its ability to bind to RNA molecules. rupress.orgadooq.comnih.gov

The mechanism by which hydroxystilbamidine inhibits RNases is primarily through substrate protection. By binding to RNA, the compound effectively shields the nucleic acid from enzymatic degradation by cellular ribonucleases like RNase A, B, and C. rupress.orgnih.govabclonal.com This non-covalent binding makes the RNA a poor substrate for the enzymes, thus preserving its integrity. This mode of action differs from some other classes of RNase inhibitors that may function by chelating essential metal cofactors or by directly binding to the enzyme's active site. nih.govnih.gov The strong interaction between hydroxystilbamidine and the RNA molecule itself is sufficient to prevent the catalytic action of the RNases. rupress.orgnih.gov

The robust RNase-inhibiting property of hydroxystilbamidine has been harnessed in molecular biology for the isolation of high-quality, intact nucleic acids. rupress.orgnih.gov Its application is particularly valuable in systems with high endogenous RNase activity, where conventional methods might fail to yield undegraded RNA.

A notable application was the preparative isolation of giant silk fibroin polyribosomes from the posterior silk gland of the silkworm, Bombyx mori. rupress.orgnih.gov The use of hydroxystilbamidine in the isolation procedure was critical for inhibiting the potent cellular RNases present in the silk gland, allowing researchers to isolate very large polysomes containing between 45 and 112 ribosomes. rupress.orgnih.gov Subsequent treatment of these isolated polysomes yielded a 125S messenger ribonucleoprotein (mRNP) particle that contained biologically active silk fibroin mRNA, which could be successfully translated in a cell-free system. rupress.orgnih.gov This demonstrates the efficacy of hydroxystilbamidine in preserving the structural and functional integrity of large RNA-protein complexes during extraction.

Effects on Extranuclear DNA and Cellular Division in Model Organisms

Hydroxystilbamidine exhibits a pronounced affinity for extranuclear DNA, an interaction that leads to significant biological effects in various model organisms. nih.govresearchgate.netdrugbank.com This binding is particularly evident in organisms possessing distinct mitochondrial DNA structures.

Similarly, in the model organism yeast (Saccharomyces cerevisiae), hydroxystilbamidine has been shown to bind to mitochondrial DNA. researchgate.net This interaction is mutagenic, leading to the induction of numerous cytoplasmic mutations (also known as 'petite' mutations), which are indicative of damage or loss of mitochondrial genetic information. nih.govresearchgate.netdrugbank.com These findings underscore the compound's specific activity against extranuclear genetic systems and its consequent ability to modulate fundamental cellular processes like cell division. nih.govdrugbank.com

Interactions with Lysosomes and Membrane Stability in Protozoal Models

Hydroxystilbamidine, a member of the aromatic diamidine family of compounds, exhibits significant interactions with the lysosomal system of protozoan parasites, particularly within the order Kinetoplastida, which includes pathogens like Trypanosoma and Leishmania. The molecular mechanisms underlying its anti-protozoal activity are multifaceted, with the lysosome emerging as a key organelle for drug accumulation and action.

Research has demonstrated that hydroxystilbamidine is readily taken up by trypanosomal organisms and becomes concentrated within their lysosomes. intjmm.comscispace.com This sequestration within the acidic environment of the lysosome is a characteristic shared by many weak base compounds. nih.gov The accumulation of hydroxystilbamidine within these organelles leads to notable ultrastructural changes. Early studies using electron microscopy on Trypanosoma cruzi and Trypanosoma rhodesiense treated with the drug revealed a significant proliferation of lysosome-like bodies and secretion granules. intjmm.comscispace.com This suggests that the presence of the compound may trigger a cellular response involving an expansion of the lysosomal compartment. intjmm.comscispace.com

The effect of hydroxystilbamidine on membrane stability in protozoa is a critical aspect of its mechanism. While some evidence suggests that the compound may stabilize lysosomal membranes, the precise biophysical consequences of this interaction are not fully elucidated. intjmm.comscispace.com However, studies on related aromatic diamidines provide context for these effects. For instance, treatment of Trypanosoma granulosum with the diamidine Berenil resulted in cytoplasmic vacuolation and swollen mitochondrial membranes, indicative of compromised membrane integrity and osmotic imbalance. researchgate.net Another diamidine, diminazene (B1218545) aceturate, has been reported to cause modifications to both cytoplasmic and lysosomal membranes in trypanosomes. cabidigitallibrary.org These findings suggest that diamidines as a class can profoundly impact the structure and function of cellular membranes in these parasites.

In the specific case of hydroxystilbamidine, its primary observed effect is a dramatic alteration of the kinetoplast, the unique mitochondrial DNA network in trypanosomatids. intjmm.comresearchgate.net Treatment leads to the selective disintegration of the kinetoplast DNA core. researchgate.net While this is a distinct target, the broader effects on cellular membranes, including those of the lysosome and mitochondrion, are likely intertwined. The membrane potential in protozoa is crucial for viability, primarily driven by a proton motive force that establishes a highly negative potential across the plasma membrane. plos.org Disruption of membrane integrity or ion homeostasis can collapse this potential, leading to cell death. Although direct studies linking hydroxystilbamidine to specific changes in protozoan membrane potential are limited, the observed ultrastructural damage, such as swelling of organelles, points towards a significant impact on membrane functions. researchgate.net

The lysosome in trypanosomes is not only a digestive organelle but also a crucial site for regulating intracellular calcium (Ca2+) homeostasis. nih.govsemanticscholar.org The integrity of the lysosomal membrane is therefore vital for preventing uncontrolled release of lytic enzymes and stored ions into the cytoplasm. The ability of human-infective trypanosomes to evolve mechanisms that stiffen their endocytic and lysosomal membranes to resist lytic factors highlights the membrane as a critical battleground between parasite and host. microbialcell.complos.org The accumulation of hydroxystilbamidine within this organelle places it at a strategic location to interfere with these essential functions, either by altering membrane stability or by disrupting the activity of membrane-associated proteins. scispace.comcabidigitallibrary.org

The table below summarizes key research findings regarding the interaction of hydroxystilbamidine and related compounds with protozoal lysosomes and membranes.

| Compound | Protozoal Model | Key Research Findings on Lysosomes and Membranes |

| Hydroxystilbamidine | Trypanosoma sp. | Accumulates in lysosomes, leading to a significant increase in the number of lysosome-like bodies and secretion granules. intjmm.comscispace.com |

| Hydroxystilbamidine | Trypanosoma sp. | Suggested to stabilize lysosomal membranes. intjmm.comscispace.com |

| Hydroxystilbamidine | Trypanosoma cruzi | Induces ultrastructural alterations, primarily the disintegration of kinetoplast DNA, which is membrane-associated within the mitochondrion. intjmm.comindexcopernicus.com |

| Berenil (Diamidine) | Trypanosoma granulosum | Caused cytoplasmic vacuoles and swollen mitochondrial membranes, suggesting compromised membrane integrity. researchgate.net |

| Diminazene aceturate (Diamidine) | Trypanosoma sp. | Reported to modify cytoplasmic and lysosomal membranes. cabidigitallibrary.org |

Advanced Research Applications and Methodologies Utilizing Hydroxystilbamidine

Neuroanatomical Tracing and Neuronal Circuit Mapping

Hydroxystilbamidine, commercially known as Fluoro-Gold™, is a fluorescent dye extensively utilized in neuroscience research as a retrograde tracer to map neuronal circuits. biotium.comfishersci.com Its application allows for the detailed visualization of neuronal connections by identifying the cell bodies of neurons that project to a specific injection site. histo-chem.comwikipedia.org This method is foundational for understanding the complex wiring of the central and peripheral nervous systems. histo-chem.cominterchim.fr

Principles of Retrograde Axonal Transport

Neuroanatomical tracing techniques are based on the natural process of axonal transport, which is the movement of molecules and organelles along the axon of a neuron. labome.com Retrograde tracing specifically involves the transport of substances from the axon terminal back to the cell body (soma). wikipedia.orglabome.commdpi.com

When a tracer like Hydroxystilbamidine is injected into a specific brain region or peripheral tissue, it is taken up by the nerve terminals. histo-chem.comfrontiersin.org The uptake mechanism for Fluoro-Gold™ is believed to be fluid-phase endocytosis. frontiersin.orgamerigoscientific.com Following uptake, the tracer is enclosed in vesicles and transported backward along the axon's microtubule network to the neuron's cell body. frontiersin.org There, it accumulates in the cytoplasm, allowing for the visualization of the neuron of origin. mdpi.comfrontiersin.org This process effectively "maps" the connections to the injected area. wikipedia.org For uptake to occur in peripheral nerves, the fibers must be cut or damaged. interchim.frfluorochrome.com

Advantages of Hydroxystilbamidine (Fluoro-Gold™) as a Neuronal Tracer

Hydroxystilbamidine, as Fluoro-Gold™, has become a popular choice for retrograde tracing due to a unique combination of advantageous properties. nih.govsigmaaldrich.com It is recognized for its reliability and flexibility in a variety of experimental conditions. interchim.frinterchim.fr

Key Advantages of Fluoro-Gold™:

| Property | Description |

| High Sensitivity | Produces intense, vibrant fluorescence, making labeled neurons easy to detect. interchim.frnih.govinterchim.fr |

| Specificity | Not taken up by intact, undamaged fibers of passage, ensuring that only neurons projecting to the injection site are labeled. interchim.frnih.govinterchim.fr |

| Stability | Does not readily diffuse out of labeled neurons, providing clear and contained labeling. interchim.frnih.govinterchim.fr It can remain detectable for months. frontiersin.org |

| Versatility | Compatible with a wide range of post-injection survival times, from one day to over a month. interchim.frinterchim.fr |

| Photostability | Highly resistant to photofading (bleaching) under fluorescence microscopy. biotium.comnih.govnih.gov |

| Compatibility | Can be used in conjunction with numerous other neuro-histochemical techniques. interchim.frfluorochrome.cominterchim.fr |

Extensive Dendritic Filling and Axonal Projection Visualization

A significant advantage of Hydroxystilbamidine is its ability to provide extensive and detailed filling of the neuronal structure. After retrograde transport to the cell body, the dye spreads throughout the cytoplasm and into the dendritic tree. biotium.comfishersci.comnih.gov This comprehensive labeling allows researchers to visualize not only the location of the neuron's soma but also its intricate dendritic morphology. interchim.frinterchim.fr This level of detail is crucial for studying the morphology of specific neuronal populations and how they integrate inputs. While primarily a retrograde tracer, some anterograde transport (from the cell body to the axon terminal) can occur, which can be maximized with shorter survival times. interchim.frfluorochrome.com

Resistance to Photofading and Photostability

Hydroxystilbamidine is renowned for its high resistance to photofading, a common issue with fluorescent dyes where they lose their fluorescence upon prolonged exposure to excitation light. nih.govnih.govhisto-chem.com This photostability is a major asset during microscopic examination, as it allows for extended periods of observation and the capture of high-quality images without significant loss of signal. interchim.frnih.gov This robustness makes Fluoro-Gold™ particularly suitable for detailed morphological analysis and for studies requiring multiple imaging sessions. nih.gov

Compatibility with Multimodal Histochemical Techniques

Hydroxystilbamidine's chemical stability makes it highly compatible with a wide array of other histological and cytochemical methods. histo-chem.comfluorochrome.cominterchim.fr This allows for multi-labeling studies where researchers can simultaneously investigate neuronal connectivity and the chemical identity of the labeled neurons.

Compatibility of Fluoro-Gold™ with Other Techniques:

| Technique | Description |

| Immunohistochemistry | Labeled tissue can be processed to detect specific proteins or enzymes using antibodies, allowing for the neurochemical characterization of traced pathways. histo-chem.comfluorochrome.com An antibody against Fluoro-Gold itself is also available to enhance visualization. interchim.fr |

| Autoradiography | Can be combined with autoradiography to study the colocalization of traced neurons with radiolabeled substances. histo-chem.comfluorochrome.cominterchim.fr |

| Other Tracers | Can be used in dual-labeling experiments with other anterograde or retrograde tracers (e.g., HRP, fluorescent dextrans) to map collateral projections or converging pathways. fluorochrome.cominterchim.frucsd.edu |

| Counterstains | Compatible with various counterstains, such as Ethidium (B1194527) Bromide, to visualize the nuclei of all cells in relation to the traced neurons. interchim.frfluorochrome.cominterchim.fr |

| Embedding Methods | Labeled tissue can be embedded in various media, including paraffin (B1166041) or plastic, for sectioning. histo-chem.comfluorochrome.com |

This compatibility allows for the integration of anatomical, chemical, and genetic information, providing a more comprehensive understanding of neuronal circuits. For instance, researchers have successfully combined Fluoro-Gold tracing with Expansion-Assisted Iterative Fluorescence In Situ Hybridization (EASI-FISH) to map the spatial distribution and axon projection patterns of molecularly defined neurons. nih.gov

Research Paradigms in Central and Peripheral Nervous Systems

Hydroxystilbamidine is a versatile tool applicable to virtually any part of the nervous system. histo-chem.cominterchim.fr

In the Central Nervous System (CNS) , it is used to:

Map long-range projections between different brain regions, such as pathways from the spinal cord to the brainstem. histo-chem.comfluorochrome.com

Identify the specific neurons that give rise to extensive axonal projections. sigmaaldrich.com

Study the organization of afferent connections to discrete brain nuclei. histo-chem.com

Investigate the collateralization of axons, where a single neuron projects to multiple target areas. researchgate.net

In the Peripheral Nervous System (PNS) , research applications include:

Tracing connections of motor neurons from the spinal cord to specific muscles. mdpi.comsigmaaldrich.com

Mapping sensory neuron pathways from peripheral targets back to the dorsal root ganglia. mdpi.com

Analyzing the specificity of axonal regeneration after nerve injury. mdpi.com To be taken up by peripheral nerves, the nerve must be damaged or cut. interchim.fr

Application in Rodent Models for Neural Architecture Studies

Hydroxystilbamidine is extensively used as a retrograde tracer in rodent models to delineate complex neural circuits. biotium.com When injected into a specific brain region or peripheral tissue, the dye is taken up by axon terminals and transported back to the neuronal cell body. This property allows researchers to map the connections between different parts of the nervous system.

Key features of hydroxystilbamidine that make it particularly suitable for these studies include:

Intense Fluorescence: The dye exhibits bright fluorescence, making labeled neurons easy to visualize under a microscope. sigmaaldrich.com

Extensive Dendritic Filling: It effectively fills the dendritic arbor of neurons, providing a detailed view of their morphology. sigmaaldrich.com

High Resistance to Fading: The fluorescence is stable, allowing for long-term storage of tissue sections and repeated examination. sigmaaldrich.com

No Uptake by Undamaged Fibers: The tracer is not taken up by healthy, intact nerve fibers, ensuring that only projecting neurons are labeled. sigmaaldrich.com

No Diffusion from Labeled Cells: Once taken up, the dye remains within the labeled neuron, preventing false positives from leakage to adjacent cells. sigmaaldrich.com

These characteristics have enabled significant findings in understanding the organization of motor neurons supplying hindlimb muscles in mice and the synaptic innervation of the rat hippocampus. sigmaaldrich.com

Integration with Immunofluorescence and Other Stains

A significant advantage of hydroxystilbamidine is its compatibility with other neurohistochemical techniques, particularly immunofluorescence. sigmaaldrich.com This allows for the simultaneous visualization of retrogradely labeled neurons and specific proteins or other cellular markers. For instance, researchers can identify the neurochemical phenotype of neurons projecting to a particular area by combining Fluoro-Gold™ tracing with antibodies against specific neurotransmitters or enzymes.

When combining hydroxystilbamidine with immunofluorescence, sections are typically air-dried and coverslipped with a mounting medium like DPX. abcam.cn The distinct spectral properties of hydroxystilbamidine, which can emit a gold or blue color depending on the pH of the tissue processing buffer, allow for clear differentiation from other commonly used fluorophores like FITC (green) and propidium (B1200493) iodide (red). abcam.cn This multicolor labeling approach is crucial for dissecting the intricate cellular and molecular architecture of the nervous system.

Nucleic Acid Staining and Cellular Analysis

Beyond its role as a neuronal tracer, hydroxystilbamidine is a versatile stain for nucleic acids, with distinct applications in cellular and molecular biology.

Differential Staining of DNA and RNA for Morphological Studies

Hydroxystilbamidine exhibits different fluorescence emission profiles when bound to DNA versus RNA, a property that allows for their differential staining within cells. abcam.cnabcam.com While the red-fluorescent component of the dye's emission is present when bound to DNA, it is absent when bound to RNA. thermofisher.com This unique characteristic enables researchers to distinguish between these two nucleic acids, providing insights into cellular morphology and function.

The ability to differentially stain DNA and RNA is valuable for cell cycle analysis, as it can help discriminate between quiescent (G0) and active (G1) cells based on their RNA content. nih.gov This technique complements other methods for studying gene expression and cellular differentiation. researchgate.net

| Property | DNA Binding | RNA Binding |

| Fluorescence Emission | Exhibits red-fluorescent component | Lacks red-fluorescent component |

| Primary Application | Nuclear Staining | Cytoplasmic Staining |

Utility as a Viability Stain in Flow Cytometry for Research Assays

In the realm of flow cytometry, hydroxystilbamidine serves as a reliable alternative viability stain. researchgate.netnih.gov The dye, often referred to as Fluoro-Gold™ in this context, binds to the A-T rich regions of the minor groove of DNA in cells with compromised membranes (i.e., dead or dying cells). researchgate.netnih.gov Live cells with intact membranes exclude the dye.

This ultraviolet-excitable dye is particularly advantageous in multicolor flow cytometry experiments. unimelb.edu.au Commonly used viability stains like propidium iodide (PI) and 7-amino-actinomycin D (7-AAD) are excited at 488 nm, which can cause spectral overlap with other fluorochromes like phycoerythrin (PE) and R-phycoerythrin-Cy5 (RPE-Cy5). researchgate.netnih.gov The UV excitation of hydroxystilbamidine avoids this issue, enabling clearer three-color immunophenotyping. unimelb.edu.au Studies have shown a strong correlation between cell viability determined by hydroxystilbamidine and that determined by PI and 7-AAD. researchgate.netnih.gov

| Feature | Hydroxystilbamidine (Fluoro-Gold™) | Propidium Iodide (PI) & 7-AAD |

| Excitation Wavelength | Ultraviolet | 488 nm |

| Compatibility | Dual-laser instruments; compatible with FITC, PE, RPE-Cy5 | Single-laser instruments; spectral overlap with RPE-Cy5 |

| Cell Permeability | Permeabilized/dead cells | Permeabilized/dead cells |

Investigations into DNA and RNA Conformational Changes

Hydroxystilbamidine is a valuable probe for studying the conformation of nucleic acids. thermofisher.com Its fluorescence properties change upon binding to DNA, and this change is proportional to the square of the AT base-pair content. thermofisher.comstratech.co.uk This sensitivity to base composition allows researchers to investigate the structural dynamics of DNA.

The interaction between hydroxystilbamidine and DNA has been explored using techniques like binding isotherms and temperature-jump relaxation studies. thermofisher.com These investigations provide insights into the conformational states of the nucleic acid backbone, which are crucial for processes like transcription. digitellinc.com Understanding these conformational changes is fundamental to molecular biology and the development of nucleic acid-based therapeutics.

Molecular Biology Research Applications

The core applications of hydroxystilbamidine in molecular biology stem from its ability to interact with and report on the status of nucleic acids. Its use as a stain for both DNA and RNA allows for a wide range of qualitative and quantitative analyses in molecular research. abcam.com

In addition to the applications mentioned above, the fundamental properties of hydroxystilbamidine binding to nucleic acids are leveraged in various molecular biology assays. For instance, its fluorescence can be used to quantify DNA and to study the effects of other molecules on DNA structure. The compound belongs to the stilbene (B7821643) class, known for their biological activities, and has been a subject of interest for its potential antimicrobial and antiparasitic effects, indicating its broader significance in life sciences. ontosight.ai

Facilitation of Polysome and Messenger Ribonucleoprotein (mRNP) Particle Isolation

Hydroxystilbamidine has been identified as a potent inhibitor of cellular ribonucleases, an attribute that has been harnessed for the preparative isolation of large, intact polysomes and messenger ribonucleoprotein (mRNP) particles. semanticscholar.orgnih.govdrugbank.com As a dye capable of binding to both DNA and RNA, its primary utility in this context is the protection of labile mRNA molecules from degradation by endogenous RNases during cell fractionation and extraction procedures. rupress.orgmedchemexpress.commedchemexpress.cn

A significant application of hydroxystilbamidine is demonstrated in the isolation of giant silk fibroin polyribosomes from the posterior silk gland of the silkworm, Bombyx mori. semanticscholar.orgnih.gov The mRNA for silk fibroin is exceptionally large and notoriously difficult to isolate in an undegraded state. semanticscholar.org Research has shown that the use of hydroxystilbamidine isethionate in the homogenization buffer effectively circumvents this issue, permitting the recovery of remarkably large polyribosomes. semanticscholar.orgmedchemexpress.cn Sucrose gradient analysis of cell lysates prepared with hydroxystilbamidine reveals a prominent peak of very heavy polyribosomes, which is not observed when other ribonuclease inhibitors, such as heparin, are used. medchemexpress.commedchemexpress.cn

Electron microscopy of these preparations has confirmed the presence of giant polyribosomes, containing approximately 45 to 112 ribosomal particles. nih.govrupress.orgresearchgate.net Subsequent treatment of these isolated giant fibroin polysomes with EDTA, a chelating agent that dissociates ribosomes, releases a specific mRNP particle that sediments at 125S. semanticscholar.orgnih.govrupress.org This 125S particle represents the fibroin mRNP, containing the intact, biologically active silk fibroin mRNA. semanticscholar.orgnih.gov The successful isolation of such large and intact structures highlights the efficacy of hydroxystilbamidine as a stabilizing agent in these preparative protocols. semanticscholar.org The methodology has also been applied to the isolation of polysomal RNA from human liver tissue for the preparation of messenger RNA. google.com

Table 1: Research Findings on Polysome and mRNP Isolation using Hydroxystilbamidine

| Parameter | Observation | Source(s) |

|---|---|---|

| Function | Potent inhibitor of cellular ribonucleases. | semanticscholar.orgnih.govrupress.orgmedchemexpress.cn |

| Mechanism | Binds to RNA, protecting it from nuclease degradation during isolation. | drugbank.commedchemexpress.com |

| Application | Preparative isolation of giant silk fibroin polyribosomes from Bombyx mori. | semanticscholar.orgnih.govresearchgate.net |

| Isolated Polysome Size | Contain an estimated 45-112 ribosomal particles. | nih.govrupress.orgresearchgate.net |

| Isolated mRNP Particle | Treatment of polysomes with EDTA releases a 125S fibroin mRNP particle. | semanticscholar.orgnih.govresearchgate.net |

| Comparison | More effective than heparin in preserving very large polyribosomes. | medchemexpress.commedchemexpress.cn |

Impact on In Vitro Translation Systems

The interaction of hydroxystilbamidine with nucleic acids directly influences its effect on in vitro translation systems. semanticscholar.org When hydroxystilbamidine is added directly to a cell-free translation system, such as a reticulocyte lysate system, it acts as a potent inhibitor of protein synthesis. semanticscholar.org For instance, the addition of 0.5 mM hydroxystilbamidine to a reticulocyte cell-free system was found to completely inhibit the translation of fibroin mRNA. semanticscholar.org This inhibitory effect is an expected consequence of its RNA-binding properties, which interfere with the translational machinery's access to the mRNA template. semanticscholar.orgmedchemexpress.cn

Despite its inhibitory nature when present as a free compound, hydroxystilbamidine's use in isolation protocols does not preclude the subsequent translation of the purified mRNA. semanticscholar.org A crucial finding is that the mRNA within the polysomes and mRNP particles isolated from cell lysates containing hydroxystilbamidine remains biologically active. semanticscholar.orgnih.govrupress.org For example, the fibroin mRNA contained within the 125S mRNP particles, which were isolated using hydroxystilbamidine, was successfully translated in an mRNA-dependent reticulocyte cell-free system. semanticscholar.orgnih.gov

This indicates that the hydroxystilbamidine used during the isolation process is sufficiently removed during subsequent purification steps, such as the final polysome pelleting. semanticscholar.org The ability to recover biologically active mRNA from preparations that utilized hydroxystilbamidine underscores its value as a tool for studying specific gene products, as the isolated mRNA can be used for functional analysis in cell-free protein synthesis systems. semanticscholar.orgthermofisher.com

Table 2: Effects of Hydroxystilbamidine on In Vitro Translation

| Condition | Effect on Protein Synthesis | Rationale/Finding | Source(s) |

|---|---|---|---|

| Direct Addition | Complete inhibition. | The compound binds to RNA, preventing its translation by the ribosomal machinery. A 0.5 mM concentration completely inhibited fibroin translation. | semanticscholar.org |

| Translation of Isolated mRNA | Biologically active. | mRNA within mRNP particles isolated using hydroxystilbamidine can be efficiently translated in a cell-free system. | semanticscholar.orgnih.govrupress.org |

| Inhibitor Removal | Assumed to be effective. | The biological activity of the isolated mRNA suggests that the inhibitor is largely removed during the polysome/mRNP purification steps. | semanticscholar.org |

Analytical and Spectroscopic Characterization in Research Settings

Spectroscopic Techniques for Investigating Hydroxystilbamidine Interactions

UV-Visible absorption spectroscopy is a key technique for monitoring the binding of hydroxystilbamidine to macromolecules such as DNA. The interaction between hydroxystilbamidine and DNA typically results in changes to the compound's absorption spectrum. A common observation is a bathochromic shift, which is a shift to longer wavelengths, and hypochromism, a decrease in molar absorptivity. mdpi.comresearchgate.net These spectral changes suggest an intercalative binding mode, where the molecule inserts itself between the base pairs of the DNA. mdpi.comresearchgate.net For instance, when hydroxystilbamidine binds to DNA, its absorption maximum can shift, indicating a change in the electronic environment of the molecule. researchgate.net

Table 1: UV-Vis Absorption Data for Hydroxystilbamidine

| Condition | Absorption Maximum (λabs) | Molar Extinction Coefficient (EC) | Reference |

|---|---|---|---|

| 2% solution, pH 4.5 | 323 nm | 33,000 M⁻¹ cm⁻¹ | interchim.frinterchim.fr |

| Bound to DNA | 360 nm | 27,000 M⁻¹ cm⁻¹ | interchim.frinterchim.fr |

Fluorescence spectroscopy is a highly sensitive method for studying hydroxystilbamidine, a fluorescent molecule. This technique is instrumental in determining binding affinities and sensing the local molecular environment. nih.gov

The fluorescence characteristics of hydroxystilbamidine are significantly influenced by its environment. While it has a wide emission bandwidth in water, its spectral properties change considerably when bound to biological structures like membranes or nucleic acids. interchim.frinterchim.fr Binding to DNA, for example, leads to a notable enhancement of its fluorescence. nih.gov The specific excitation and emission wavelengths can vary depending on the binding target. For instance, when bound to DNA, hydroxystilbamidine has an excitation maximum around 360 nm and emission peaks at approximately 450 nm and 625 nm. interchim.frinterchim.fr In contrast, when bound to membranes at a physiological pH of 7.4, the excitation range is 350-395 nm with an emission range of 530-600 nm. interchim.frinterchim.fr This variability allows for the potential to distinguish between different nucleic acids, as the red-fluorescent component observed with DNA binding is absent when the dye is bound to RNA. thermofisher.com

Table 2: Fluorescence Properties of Hydroxystilbamidine in Different Environments

| Environment | Excitation Wavelength (λex) | Emission Wavelength (λem) | Reference |

|---|---|---|---|

| 2% solution, pH 4.5 | 323 nm | 408 nm (with a second peak at ~600 nm) | interchim.frinterchim.fr |

| Bound to DNA | 360 nm | ~450 nm, ~625 nm | interchim.frinterchim.frulab360.comabcam.cn |

| Bound to Membranes (pH 7.4) | 350-395 nm | 530-600 nm | interchim.frinterchim.fr |

| General (unbound) | 358 nm | 433 nm | aatbio.com |

| General (unbound) | 361 nm | 536 nm | biotium.com |

The fluorescence of hydroxystilbamidine is also dependent on pH. interchim.frinterchim.fr Changes in pH can alter the protonation state of the molecule, leading to shifts in its spectral properties. chemrxiv.orgmdpi.com At a neutral pH, hydroxystilbamidine can be visualized with a fluorescence microscope using a wide band ultraviolet excitation filter, with an excitation of 323 nm and emission at 620 nm, emitting a gold color. interchim.frinterchim.frulab360.comabcam.cnaatbio.com However, in an acidic environment, such as pH 3.3, it emits a blue color. interchim.frinterchim.frulab360.comabcam.cnaatbio.com At a pH of 5, the free dye shows excitation maxima at approximately 330 nm and 390 nm, with dual emission at about 450 nm and 600 nm. thermofisher.com This pH sensitivity can be leveraged in research to probe pH variations within different cellular environments. nih.gov

Table 3: pH-Dependent Fluorescence of Hydroxystilbamidine

| pH | Excitation Wavelength (λex) | Emission Wavelength (λem) | Emitted Color | Reference |

|---|---|---|---|---|

| Neutral | 323 nm | 620 nm | Gold | interchim.frinterchim.frulab360.comabcam.cnaatbio.com |

| Acidic (e.g., 3.3) | Not specified | Not specified | Blue | interchim.frinterchim.frulab360.comabcam.cnaatbio.com |

| 4.5 (2% solution) | 323 nm | 408 nm (~600 nm second peak) | Not specified | interchim.frinterchim.fr |

| 5.0 (Free dye) | ~330 nm, ~390 nm | ~450 nm, ~600 nm | Not specified | thermofisher.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining high-resolution structural details of molecular interactions in solution.

Proton NMR (¹H NMR) is particularly valuable for investigating the binding of small molecules like hydroxystilbamidine to macromolecules. By observing the changes in the chemical shifts of protons on both the ligand and the macromolecule as they form a complex, researchers can identify the specific atoms involved in the interaction. This technique can also be used to determine the stoichiometry of the binding. Through a process of NMR titration, where the macromolecule is incrementally exposed to the ligand, the resulting shifts in the NMR signals can reveal the ratio in which the molecules bind. For example, a 1:1 binding stoichiometry would be indicated by a linear change in chemical shifts until one equivalent of the ligand is added, at which point the shifts would stabilize.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Mapping

Two-Dimensional Rotating-Frame Overhauser Effect Spectroscopy (ROESY) for Structural Proximity

Two-Dimensional Rotating-Frame Overhauser Effect Spectroscopy (ROESY) is a powerful Nuclear Magnetic Resonance (NMR) technique utilized to determine the spatial proximity of atoms within a molecule, particularly protons that are close in space but not necessarily connected through chemical bonds. huji.ac.il The ROESY experiment detects through-space correlations via spin-spin relaxation, providing insights into the three-dimensional structure and conformation of molecules in solution. huji.ac.il The strength of the ROE signal is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶), making it highly sensitive to small changes in internuclear distances, typically within a range of up to 5 Å. huji.ac.il

In the context of hydroxystilbamidine, a ROESY analysis would be instrumental in elucidating its conformational arrangement. Although specific ROESY studies on hydroxystilbamidine are not prominently available in the literature, the application of this technique can be detailed theoretically based on its molecular structure. The key structural features of hydroxystilbamidine that could be investigated include the relative orientation of the two phenyl rings, the conformation around the ethylene (B1197577) double bond, and the spatial relationship between the protons on the aromatic rings and the ethylene linker.

A ROESY spectrum of hydroxystilbamidine would display diagonal peaks corresponding to the one-dimensional proton spectrum and cross-peaks that connect protons that are spatially close. For instance, correlations would be expected between the protons of the ethylene bridge and the ortho-protons of the phenyl rings. The presence and intensity of these cross-peaks would confirm the trans or cis configuration of the double bond and describe the torsion angles of the phenyl rings relative to the plane of the double bond. This information is crucial for understanding how the molecule's shape influences its binding to biological targets like DNA and RNA.

The table below illustrates the potential application of ROESY in determining the structural proximity of protons in hydroxystilbamidine.

Table 1: Theoretical ROESY Correlations and Inferred Structural Proximity for Hydroxystilbamidine

| Proton Pair (Hypothetical) | Expected ROESY Correlation | Inferred Structural Information |

|---|---|---|

| Ethylene Hα - Phenyl Ring A H2'/H6' | Strong | Proximity confirms a specific rotational conformation (dihedral angle) of Phenyl Ring A relative to the ethylene bridge. |

| Ethylene Hβ - Phenyl Ring B H2''/H6'' | Strong | Proximity confirms a specific rotational conformation (dihedral angle) of Phenyl Ring B relative to the ethylene bridge. |

| Phenyl Ring A H2' - Phenyl Ring B H2'' | Weak/Absent | Absence of correlation would support a trans configuration across the double bond, where these protons are far apart. |

Microscopic Techniques for Visualization and Analysis

Fluorescence Microscopy for Labeled Biological Structures

Hydroxystilbamidine, also widely known by the trade name Fluoro-Gold™, is an extensively used fluorescent dye in biological research, primarily for visualizing and analyzing labeled structures through fluorescence microscopy. iranchembook.ir Its utility stems from its strong fluorescence, high resistance to fading, and its effectiveness as a retrograde neuronal tracer and a histochemical stain for nucleic acids. iranchembook.irresearchgate.net

When used as a retrograde tracer, hydroxystilbamidine is taken up by axon terminals and transported back to the cell body, allowing for detailed mapping of neuronal projections. iranchembook.ir In fluorescence microscopy, the dye can be visualized using a wide-band ultraviolet (UV) excitation filter. huji.ac.ilresearchgate.net The emission profile of hydroxystilbamidine is sensitive to its environment. When bound to DNA and RNA, it exhibits distinct fluorescence emission profiles, which can be influenced by the pH of the tissue processing buffer. huji.ac.ilresearchgate.net Typically, it emits a gold-colored fluorescence in neutral pH environments, while a blue color is observed in acidic conditions. huji.ac.ilresearchgate.net

This dye's robust fluorescence and permanence make it compatible with numerous other histochemical techniques, including immunofluorescence. huji.ac.il This allows researchers to simultaneously visualize neurons traced with hydroxystilbamidine alongside other cellular components labeled with different fluorescent markers, such as proteins targeted by specific antibodies. huji.ac.il Its spectral properties make it a versatile tool for multi-color imaging experiments.

The table below summarizes the key characteristics and applications of hydroxystilbamidine in fluorescence microscopy.

Table 2: Properties of Hydroxystilbamidine for Fluorescence Microscopy

| Property | Description | Reference |

|---|---|---|

| Common Name | Fluoro-Gold™ | iranchembook.ir |

| Primary Application | Retrograde neuronal tracer; DNA/RNA stain | iranchembook.irresearchgate.net |

| Excitation Wavelength | ~360 nm (Bound to nucleic acids); ~323 nm (UV filter set) | huji.ac.ilresearchgate.net |

| Emission Wavelength | ~625 nm (Bound to nucleic acids) | huji.ac.il |

| Observed Emission Color | Gold (neutral pH), Blue (acidic pH) | huji.ac.ilresearchgate.net |

| Key Features | High fluorescence intensity, resistance to fading, extensive filling of dendrites, compatibility with immunocytochemistry. | huji.ac.iliranchembook.ir |

Integration with Confocal and Super-Resolution Microscopy for Subcellular Localization

To achieve a more precise understanding of the subcellular distribution of hydroxystilbamidine, conventional fluorescence microscopy can be augmented with advanced imaging techniques like confocal and super-resolution microscopy. These methods offer significant improvements in image resolution and contrast, enabling the detailed localization of the fluorescent probe within specific cellular compartments.

Confocal laser scanning microscopy (CLSM) enhances image quality by using a pinhole aperture to reject out-of-focus light, thereby increasing optical resolution, particularly along the z-axis. researchgate.net This capability allows for the optical sectioning of a specimen, generating a series of sharp images at different depths. These "z-stacks" can be reconstructed into a three-dimensional image, providing clear visualization of hydroxystilbamidine's location within organelles such as the nucleus or lysosomes. researchgate.net Given that hydroxystilbamidine is known to be trapped in acidic cellular compartments like lysosomes, CLSM is an invaluable tool for confirming its accumulation in these specific organelles. researchgate.net

Super-resolution microscopy (SRM) encompasses a range of techniques that bypass the diffraction limit of light, which restricts the resolution of conventional and confocal microscopes to approximately 200-250 nm. researchgate.net Techniques such as Stimulated Emission Depletion (STED) and single-molecule localization microscopy (SMLM), which includes methods like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), can achieve resolutions in the tens of nanometers. The integration of hydroxystilbamidine with SRM would allow for the visualization of its distribution at the nanoscale. This could, for example, enable researchers to precisely map its association with DNA within the nuclear architecture or to observe its accumulation within individual endosomes during its retrograde transport in neurons. While the application of SRM to hydroxystilbamidine is not yet widely documented, the principles of these techniques are well-suited for advancing the study of its subcellular localization far beyond the capabilities of conventional microscopy.

The following table compares the capabilities of different microscopy techniques for visualizing hydroxystilbamidine-labeled structures.

Table 3: Comparison of Microscopy Techniques for Hydroxystilbamidine Visualization

| Technique | Principle | Typical Resolution | Advantages for Hydroxystilbamidine Localization |

|---|---|---|---|

| Conventional Fluorescence Microscopy | Excitation of fluorophore with broad-spectrum light; detection of emitted light from the entire specimen thickness. | ~250 nm (lateral), ~500 nm (axial) | Simple, widely available for initial visualization of labeled neuronal tracts and cell populations. |

| Confocal Laser Scanning Microscopy (CLSM) | Rejects out-of-focus light using a pinhole, allowing for optical sectioning. researchgate.net | ~200 nm (lateral), ~400 nm (axial) | Provides high-contrast images and 3D reconstruction, enabling clear localization within larger organelles (e.g., nucleus). researchgate.net |

| Super-Resolution Microscopy (e.g., STED, STORM) | Bypasses the diffraction limit of light using various physical or chemical principles. | 20-50 nm (lateral), 50-100 nm (axial) | Enables nanoscale visualization, allowing for precise mapping within subcellular compartments and macromolecular complexes. |

Pre Clinical in Vitro and in Vivo Model Systems for Mechanistic Research

In Vitro Cell Culture Models for Mechanistic Studies

In vitro models provide a controlled environment to investigate the specific molecular interactions and cellular effects of hydroxystilbamidine.

Hydroxystilbamidine and related diamidine compounds have been the subject of research in the context of trypanosomal organisms, the causative agents of diseases like Human African Trypanosomiasis. In vitro cultures of Trypanosoma brucei and other species serve as critical models to elucidate the compound's mechanism of action. Research indicates that the trypanocidal activity of stilbamidine (B1663490) derivatives is direct. nih.gov

Studies using these models focus on how the compound affects parasite viability and key cellular processes. The mechanism often involves interaction with the parasite's DNA, particularly within the kinetoplast, the unique mitochondrial DNA structure in trypanosomes. Cytology-based profiling of antitrypanosomal drugs has shown that compounds like pentamidine, a related diamidine, can trigger the progressive loss of kinetoplast DNA and disrupt the mitochondrial membrane potential. plos.org In vitro assays using Trypanosoma cultures are essential for screening new compounds and understanding their specific molecular targets within the parasite. plos.orgbiorxiv.org Gallic acid, for instance, has been shown in vitro to cause the loss of the kinetoplast in 22% of treated trypanosomes and arrest the cell cycle. nih.gov

Table 1: Research Findings on Diamidines in Trypanosoma In Vitro Models

| Research Focus | Key Findings in Trypanosoma Models | Reference Index |

|---|---|---|

| Mechanism of Action | Action is direct on the trypanosomes. | nih.gov |

| Cellular Target | Primarily interacts with DNA, especially in the kinetoplast. | plos.org |

| Mitochondrial Effects | Can lead to disruption of mitochondrial membrane potential and loss of kinetoplast DNA. | plos.org |

| Cell Cycle | Can cause cell cycle arrest, particularly affecting the G1-S phase transition. | nih.gov |

| Screening Utility | In vitro cultures are effective for high-throughput screening of potential anti-trypanosomal compounds. | plos.orgbiorxiv.org |

The budding yeast Saccharomyces cerevisiae is a powerful eukaryotic model organism for mechanistic studies due to its genetic tractability and the high conservation of fundamental cellular pathways with higher eukaryotes, including humans. nih.gov While direct studies focusing on hydroxystilbamidine's mechanism in yeast are not extensively documented, yeast models are highly suitable for investigating compounds that target DNA and mitochondrial function.

Yeast can survive without mitochondrial respiration, which allows for the specific study of compounds affecting oxidative phosphorylation. nih.gov Given that hydroxystilbamidine is known to interact with mitochondrial DNA in other organisms, yeast models could be employed to dissect its precise effects on mitochondrial genome stability, replication, and expression. Furthermore, yeast-based assays are frequently used to screen chemical libraries for compounds that suppress or enhance specific cellular defects, providing a pathway to identify the molecular targets of novel drugs. mdpi.com

Table 2: Potential Applications of Yeast Models for Hydroxystilbamidine Research

| Research Area | Utility of S. cerevisiae Model | Rationale |

|---|---|---|

| Mitochondrial Function | Assess effects on respiratory chain complexes and ATP synthase. | Yeast can survive without mitochondrial function, isolating the effects of the compound. nih.gov |

| DNA/RNA Interaction | Investigate impacts on DNA replication, repair, and transcription. | Yeast provides a simple eukaryotic system to study fundamental nucleic acid processes. |

| Target Identification | Screen for genetic suppressors or enhancers of hydroxystilbamidine sensitivity. | Can reveal the cellular pathways and specific proteins affected by the compound. mdpi.com |

| Cell Cycle Analysis | Monitor for cell cycle arrest at specific checkpoints. | Powerful genetic and molecular tools in yeast allow for precise cell cycle analysis. |

In mammalian cell lines, hydroxystilbamidine is primarily used as a fluorescent stain for nucleic acids. wikipedia.orgbiotium.com It is a cationic dye that exhibits different fluorescence emission profiles when it binds to DNA compared to RNA, making it a valuable tool for visualizing these molecules within the cell. abcam.cnaatbio.com

Thermodynamic studies have investigated the binding of hydroxystilbamidine to DNA, revealing a complex interaction. The binding process is characterized by at least two distinct sets of sites. nih.gov The primary binding is thought to occur in the minor groove of the DNA double helix, with a preference for A-T rich regions. nih.gov This interaction involves the formation of ion-pairs and results in a significant enhancement of its natural fluorescence. nih.gov This property allows hydroxystilbamidine to be used as a probe to assess the accessibility of the DNA minor groove. nih.gov Its non-intercalating nature makes it a useful tool for studying DNA conformation without causing the significant structural distortions associated with intercalating dyes. nih.gov

Table 3: Spectral and Binding Properties of Hydroxystilbamidine with Nucleic Acids

| Property | Interaction with DNA | Interaction with RNA | Reference Index |

|---|---|---|---|

| Binding Mode | Non-intercalating, likely in the minor groove. | Binds, but specifics are less characterized. | nih.govnih.gov |

| Base Pair Specificity | Preferential binding to A-T rich regions. | Not specified. | nih.gov |

| Fluorescence Emission | Distinct emission profile. | Different emission profile compared to DNA-bound. | abcam.cnaatbio.com |

| Fluorescence Color (pH dependent) | Gold (neutral pH), Blue (acidic pH). | Not specified. | abcam.cn |

| Primary Use | Histochemical stain, probe for DNA conformation. | Histochemical stain. | wikipedia.orgnih.gov |

In Vivo Animal Models for Tracer Validation (excluding clinical trial data)

In vivo animal models are indispensable for validating the use of hydroxystilbamidine as a neuronal tracer, allowing researchers to map complex neural networks in a living system.

Hydroxystilbamidine, widely known under the trade name Fluoro-Gold™, is extensively used as a retrograde neuronal tracer in rodents. biotium.comnih.gov When injected into a specific region of the brain, spinal cord, or peripheral nervous system, the dye is taken up by axon terminals and transported backward to the neuron's cell body (soma). nih.gov This process effectively labels the neurons that project to the injection site.

The tracer provides intense, fade-resistant fluorescence, allowing for the clear visualization of neuronal cell bodies and their dendritic processes. biotium.comabcam.cn Its robustness and reliability have led to it being considered a "gold-standard" retrograde tracer, against which newer tracing methods are often compared. nih.gov This technique is fundamental in neuroscience for mapping the connections between different brain regions, understanding the organization of motor and sensory pathways, and investigating the wiring of complex neural circuits. nih.govscienceopen.com

Table 4: Characteristics of Hydroxystilbamidine (Fluoro-Gold™) as a Neuronal Tracer

| Feature | Description | Reference Index |

|---|---|---|

| Transport Direction | Primarily retrograde (axon terminal to cell body). | biotium.comnih.gov |

| Labeling Quality | Intense, stable fluorescence that fills cell bodies and dendrites. | biotium.comabcam.cn |

| Resistance to Fading | High photostability compared to many other fluorescent tracers. | abcam.cn |

| Compatibility | Can be used in combination with other histological techniques like immunocytochemistry and autoradiography. | abcam.cnaatbio.com |

| Detection | Directly visible with fluorescence microscopy; signal can be amplified with anti-Fluoro-Gold antibodies. | nih.govresearchgate.net |

The successful application of hydroxystilbamidine as a tracer depends on specific methodological considerations for its delivery and the subsequent survival period for the animal.

Tracer Delivery: The most common method of administration is pressure injection, using a microsyringe to deliver small volumes (typically 0.05-1 µl) into the target tissue. abcam.cnaatbio.com Alternatively, a small crystal of the tracer can be applied directly to the tissue from the tip of a micropipette. abcam.cnaatbio.com The concentration of the dye solution can be adjusted; a 4% solution is often recommended initially, with lower concentrations used if necrosis occurs at the injection site. abcam.cnulab360.com The addition of detergents like Triton™ X-100 to the tracer solution has been explored as a method to decrease the required transport time. nih.gov

Survival Times: A significant advantage of hydroxystilbamidine is its flexibility regarding post-injection survival times. abcam.cnaatbio.com The tracer remains detectable in neurons for extended periods, potentially for months. nih.gov This allows for both short-term and long-term studies. For shorter pathways, a survival time of a few days may be sufficient, while tracing longer pathways in larger animals may require survival periods of one to two weeks. scienceopen.comnih.gov

Tissue Processing and Visualization: After the designated survival time, the animal is perfused, and the nervous tissue is collected. The tissue is typically fixed with a formaldehyde-based solution, as fixatives with high concentrations of heavy metals can quench the fluorescence. abcam.cnaatbio.com The tissue is then sectioned and can be processed for various other histological techniques. aatbio.com Visualization is performed with a fluorescence microscope using a wide-band ultraviolet excitation filter. abcam.cnulab360.com The emission color is pH-dependent: a gold color is observed when the tissue is processed with a neutral pH buffer, while a blue color is emitted in acidic conditions. abcam.cn

Table 5: Methodological Parameters for Hydroxystilbamidine Tracer Application

| Parameter | Method/Consideration | Details | Reference Index |

|---|---|---|---|

| Delivery Method | Pressure Injection | Volumes typically range from 0.05-1 µl. | abcam.cnaatbio.com |

| Crystal Application | A solid crystal is administered from a micropipette tip. | abcam.cnaatbio.com | |

| Survival Time | Flexible | Can range from a few days to several months, depending on the experimental goal and pathway length. | nih.govnih.gov |

| Fixation | Formaldehyde-based | 4% formaldehyde (B43269) in PBS is commonly used. Heavy metals and high glutaraldehyde (B144438) concentrations should be avoided. | abcam.cnaatbio.com |

| Visualization | Fluorescence Microscopy | Requires a wide-band UV excitation filter. | abcam.cnulab360.com |

| Emission pH Dependence | Neutral pH | Emits a gold color. | abcam.cn |

| Acidic pH | Emits a blue color. | abcam.cn |

Future Research Directions and Unexplored Potential

Development of Next-Generation Hydroxystilbamidine-Based Probes

The core structure of hydroxystilbamidine serves as a promising scaffold for the creation of sophisticated molecular probes with enhanced capabilities.

The future of hydroxystilbamidine-based probes lies in the rational design of new derivatives to boost their specificity for particular molecular targets and to amplify their signal output. nih.gov This approach involves methodical chemical modifications to improve the molecule's performance. Strategies can include optimizing the ligand and linker subgroups of the molecule to increase binding affinity for a target of interest. nih.govresearchgate.net Computational modeling, such as molecular dynamics simulations, can be employed to predict how modifications to the hydroxystilbamidine structure will affect its interaction with biological targets, thereby guiding the synthesis of more effective probes. nih.gov

A key goal is to develop probes with higher sensitivity and a better signal-to-noise ratio. One advanced strategy is the design of probes based on precisely controlled spirocyclization. nih.govconsensus.app This method can create a probe that exists in a non-fluorescent, "off" state until it interacts with its specific target, which triggers a conformational change that "turns on" its fluorescence. nih.govconsensus.app Such target-activated probes offer significant advantages, including high sensitivity and rapid response, making them powerful tools for biological investigations. nih.govconsensus.app

Table 1: Strategies for Rational Probe Design

| Design Strategy | Objective | Potential Advantage for Hydroxystilbamidine Probes |

|---|---|---|

| Ligand Subgroup Optimization | Increase binding affinity for the target molecule. | Higher specificity for certain DNA/RNA sequences or other potential targets. |

| Linker Subgroup Modification | Optimize the distance and flexibility between the fluorophore and the binding moiety. | Improved interaction with complex biological structures. |

| Computational Modeling | Predict binding interactions and guide synthetic efforts. | Reduced trial-and-error in probe development; faster optimization. nih.gov |

| Controlled Spirocyclization | Create activatable ("off/on") probes. | Lower background signal and significantly higher sensitivity upon target binding. nih.govconsensus.app |

Conjugating hydroxystilbamidine to other molecules, such as antibodies, peptides, or drugs, can create highly targeted probes for visualizing specific cells, tissues, or biological processes. fluorofinder.com The choice of conjugation chemistry is critical as it can affect the properties of both the fluorophore and the antibody. nih.gov The most common methods for antibody conjugation involve targeting primary amines (e.g., on lysine (B10760008) residues), sulfhydryl groups, or carbohydrate moieties. researchgate.net

Amine-based conjugation is often preferred due to its simplicity, speed, and potential for a higher labeling ratio. researchgate.net However, a significant challenge is that conjugation of multiple fluorophores can sometimes impair the antibody's binding affinity. nih.gov Therefore, future research will need to optimize the degree of labeling and conjugation methods to ensure that the resulting hydroxystilbamidine-based conjugate retains high affinity for its target while providing a strong fluorescent signal.

Interdisciplinary Applications of Hydroxystilbamidine

The unique properties of hydroxystilbamidine make it suitable for integration into advanced, interdisciplinary research platforms.

Optogenetics and chemogenetics are revolutionary techniques that allow scientists to control the activity of specific populations of neurons using light or designer drugs, respectively. nih.govnih.govfrontiersin.org These methods rely on the genetic expression of light-sensitive proteins (opsins) or engineered receptors (DREADDs) in targeted cells. nih.gov

A significant challenge in these experiments is confirming the precise neural circuits being modulated. Hydroxystilbamidine, in its capacity as the retrograde tracer Fluoro-Gold™, is perfectly positioned to address this. biotium.combiotium.com It can be injected into a brain region to retrogradely label all neurons that project to that area. This anatomical mapping can then be combined with optogenetic or chemogenetic manipulation to provide definitive evidence of the specific neural pathways being controlled, thereby validating the experimental setup and enhancing the interpretation of functional results.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the automated testing of hundreds of thousands of compounds for biological activity. bmglabtech.com Fluorescence-based assays are among the primary and most effective detection methods used in HTS due to their high sensitivity. nih.gov

The intrinsic fluorescence of hydroxystilbamidine and its ability to bind to nucleic acids could be harnessed to develop novel HTS assays. For example, a screening platform could be designed to identify compounds that displace hydroxystilbamidine from specific DNA or RNA structures. In such an assay, a decrease in fluorescence intensity would signal a "hit," indicating that the test compound has interacted with the nucleic acid target. This approach could be used to discover new drugs that target DNA replication, transcription, or RNA-mediated processes. The development of sensitive and robust assays is critical for a successful HTS campaign, and hydroxystilbamidine's properties make it a viable candidate for such applications. nih.gov